N1-Cyclopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(3-nitrophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-6-7-14(11-4-5-11)9-10-2-1-3-12(8-10)15(16)17/h1-3,8,11H,4-7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZLZTOSJXOHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The nucleophilic substitution route involves reacting cyclopropylamine with 3-nitrobenzyl chloride in the presence of a base. The mechanism proceeds via an SN2 pathway, where the amine acts as a nucleophile, displacing the chloride ion. Key intermediates include the protonated amine-base complex, which facilitates the deprotonation of the amine to enhance nucleophilicity.
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 3-Nitrobenzyl chloride | Cyclopropylamine | DCM | 0–5°C | 12 h | 68 |
| 3-Nitrobenzyl bromide | Cyclopropylamine | THF | RT | 6 h | 72 |
| 3-Nitrobenzyl iodide | Cyclopropylamine | Acetone | 40°C | 4 h | 65 |
Optimization Strategies
-
Solvent Effects : Polar aprotic solvents like THF and acetone improve reaction rates by stabilizing the transition state. Dichloromethane (DCM) offers a balance between solubility and ease of workup.
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Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as elimination or over-alkylation, while higher temperatures (40°C) accelerate iodide-based substitutions.
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Base Selection : Triethylamine (TEA) or potassium carbonate (K2CO3) effectively scavenge HCl, preventing protonation of the amine nucleophile.
Reductive Amination Approach
Two-Step Synthesis Pathway
This method involves the condensation of cyclopropylamine with 3-nitrobenzaldehyde followed by reduction of the imine intermediate:
Table 2: Reductive Amination Performance Metrics
| Step | Reagent | Solvent | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Imine formation | Acetic acid | Ethanol | RT | 24 h | 89 | 95.2 |
| Imine reduction | NaBH4 | MeOH | 0°C | 2 h | 78 | 93.8 |
Challenges and Mitigations
-
Nitro Group Stability : NaBH4 selectively reduces the imine without affecting the nitro group, as confirmed by FT-IR analysis (absence of C=N stretch at 1,650 cm⁻¹ post-reduction).
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Byproduct Formation : Trace amounts of secondary amines are removed via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate).
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times for nucleophilic substitutions. For example, reacting 3-nitrobenzyl chloride with cyclopropylamine in DMSO under microwave conditions (100°C, 300 W) completes in 20 minutes with a 75% yield.
Table 3: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 h | 20 min |
| Yield (%) | 68 | 75 |
| Energy Consumption | High | Low |
| Purity (HPLC) | 92.4 | 94.1 |
Advantages of Microwave Techniques
-
Enhanced Efficiency : Localized heating accelerates molecular collisions, improving reaction rates without degrading thermally sensitive nitro groups.
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Scalability : Pilot-scale studies demonstrate consistent yields (73–76%) at 1 kg batches, highlighting industrial viability.
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) resolves unreacted starting materials and byproducts, achieving >98% purity.
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Recrystallization : Ethanol-water mixtures (3:1) produce crystalline solids with melting points of 112–114°C, consistent with literature values.
Spectroscopic Validation
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1H NMR (500 MHz, CDCl3) : δ 8.21 (s, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 3.82 (s, 2H, N-CH2), 2.68–2.65 (m, 1H, cyclopropyl), 1.12–1.08 (m, 4H, cyclopropyl).
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FT-IR : Peaks at 1,520 cm⁻¹ (NO2 asymmetric stretch) and 3,350 cm⁻¹ (N-H stretch) confirm structural integrity.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Time | Cost | Scalability |
|---|---|---|---|---|---|
| Nucleophilic substitution | 68–72 | 92–95 | 4–12 h | Moderate | High |
| Reductive amination | 78 | 93–95 | 26 h | Low | Moderate |
| Microwave-assisted | 75 | 94 | 20 min | High | High |
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N1-Cyclopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl and benzyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with molecular targets.
Comparison with Similar Compounds
Key Observations :
- Steric Impact : Cyclopropyl and bulky aryl groups (e.g., trimethylbenzyl ) increase steric hindrance, affecting coordination geometry in metal complexes.
2.2 Corrosion Inhibition Performance
DFT studies on ethane-1,2-diamine derivatives reveal that electron-withdrawing substituents like -NO₂ improve corrosion inhibition by enhancing adsorption energy on metal surfaces. For example:
- DETA (η = 78%) and TETA (η = 85%) exhibit moderate inhibition efficiency due to their electron-donating -NH groups .
- This compound is hypothesized to outperform these due to stronger adsorption via the nitro group and cyclopropyl’s hydrophobic shielding .
2.3 Coordination Chemistry
Schiff base ligands derived from ethane-1,2-diamine (e.g., MPEA ) form stable Co(III) complexes. In contrast, the target compound’s tertiary amine structure limits chelation but may act as a precursor for non-innocent ligands due to the nitro group’s redox activity .
Biological Activity
N1-Cyclopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
1.1 Synthetic Routes
The synthesis of this compound typically involves a nucleophilic substitution reaction between cyclopropylamine and 3-nitrobenzyl chloride. The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate the process. Purification is achieved through recrystallization or column chromatography.
1.2 Chemical Structure
The compound features a cyclopropyl group, a nitro substituent on the benzyl ring, and two amine functional groups. Its molecular formula is CHNO, indicating the presence of two nitrogen atoms within its structure, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can lead to changes in cellular signaling pathways and potentially induce therapeutic effects.
3.1 Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating efficacy against strains resistant to conventional antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3.2 Cytotoxicity
Research indicates that this compound has cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, leading to programmed cell death in malignant cells .
3.3 Structure-Activity Relationship (SAR)
Comparative studies with similar compounds reveal insights into the structure-activity relationship:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N1-Cyclopropyl-N1-benzyl-ethane-1,2-diamine | Lacks nitro group | Reduced reactivity |
| N1-Cyclopropyl-N1-(4-nitrobenzyl)-ethane-1,2-diamine | Nitro group in different position | Altered pharmacological profile |
| N1-Cyclopropyl-N1-(3-methylbenzyl)-ethane-1,2-diamine | Methyl group instead of nitro | Different chemical reactivity |
The presence of the nitro group significantly enhances the compound's reactivity and biological properties compared to its analogs .
4.1 Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treatment .
4.2 Case Study: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-Cyclopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential alkylation of ethane-1,2-diamine. First, cyclopropylamine reacts with 3-nitrobenzyl chloride (or bromide) under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile). A second alkylation step introduces the cyclopropyl group. Temperature control (0–25°C) is critical to minimize nitro group reduction or side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst use (e.g., KI for SN2 facilitation) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water with 0.1% TFA), UV detection at 254 nm (nitro group absorption).
- NMR : ¹H NMR should show signals for the cyclopropyl ring (δ 0.5–1.0 ppm), aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl), and amine protons (δ 1.5–3.0 ppm).
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₆N₄O₂: 260.12 g/mol).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer :
- Solubility : The nitro group enhances polarity, making it soluble in DMSO, DMF, and moderately in ethanol. Aqueous solubility is low (use acidification with HCl for salt formation).
- Stability : Store at –20°C under inert gas (Ar/N₂). The nitro group is sensitive to strong reducing agents but stable under neutral/acidic conditions. Monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. How do electronic effects of the 3-nitrobenzyl group influence reactivity in catalytic cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, which can:
- Activate the benzene ring for nucleophilic aromatic substitution (e.g., with amines or thiols).
- Stabilize transition states in Pd-catalyzed couplings (Suzuki, Heck). For example, in Suzuki reactions, use Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80–100°C. Monitor regioselectivity via LC-MS and compare with DFT calculations .
Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM–µM) in relevant cell lines (e.g., MCF-7 for apoptosis, SH-SY5Y for neuroprotection).
- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways (e.g., caspase-3/7 activation for apoptosis, Nrf2 for oxidative stress).
- Structural Analog Comparison : Compare with methoxy or halogenated analogs (e.g., from ) to isolate nitro group effects .
Q. How can computational modeling predict binding modes of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). Parameterize the nitro group’s partial charges via Gaussian08.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions: H-bonding between nitro group and Lys/Arg residues, hydrophobic contacts with cyclopropyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
